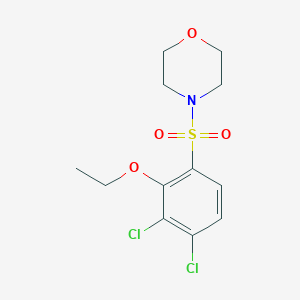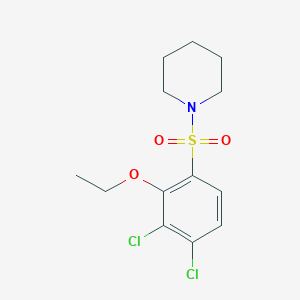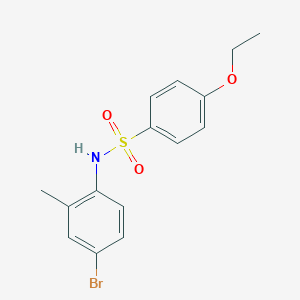![molecular formula C20H23ClN2O3S B288671 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that is used in the treatment of various types of cancer. Sunitinib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).
Wirkmechanismus
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide works by inhibiting the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. These receptors are involved in the growth and proliferation of cancer cells. By blocking their activity, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide has several biochemical and physiological effects on the body. It can cause a decrease in blood vessel formation, which can lead to a reduction in tumor growth. It can also cause a decrease in the production of several growth factors, which can further inhibit tumor growth. N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide can also cause an increase in apoptosis, or programmed cell death, which can lead to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied in preclinical and clinical trials, which means that there is a lot of data available on its properties and effects. However, there are also some limitations to using N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide in lab experiments. It can be expensive to purchase, and its effects can be difficult to quantify in some cases.
Zukünftige Richtungen
There are several future directions for research on N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide. One direction is to investigate its effects on other types of cancer, such as breast cancer or lung cancer. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, researchers could investigate the mechanisms of resistance to N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide and develop strategies to overcome this resistance. Finally, researchers could investigate the long-term effects of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide treatment on patients, including the potential for the development of secondary cancers or other adverse effects.
Synthesemethoden
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis process starts with the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 2-aminoethanol to form N-(2-hydroxyethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide. This intermediate is then reacted with 7-chloro-2-methyl-1H-indole-3-carboxylic acid to form the final product, N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for its anticancer properties. It has been shown to be effective in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide works by inhibiting the activity of several receptor tyrosine kinases, which are involved in the growth and proliferation of cancer cells.
Eigenschaften
Produktname |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C20H23ClN2O3S |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-12-10-13(2)19(11-18(12)26-4)27(24,25)22-9-8-15-14(3)23-20-16(15)6-5-7-17(20)21/h5-7,10-11,22-23H,8-9H2,1-4H3 |
InChI-Schlüssel |
SFQYEJIBYWASHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)


![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)


![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)
